N-phosphocreatinate
CAS No.:
Cat. No.: VC1834468
Molecular Formula: C4H8N3O5P-2
Molecular Weight: 209.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C4H8N3O5P-2 |
---|---|
Molecular Weight | 209.1 g/mol |
IUPAC Name | 2-[[amino-(phosphonatoamino)methylidene]-methylazaniumyl]acetate |
Standard InChI | InChI=1S/C4H10N3O5P/c1-7(2-3(8)9)4(5)6-13(10,11)12/h2H2,1H3,(H5,5,6,8,9,10,11,12)/p-2 |
Standard InChI Key | RMRKEMHUAGATCC-UHFFFAOYSA-L |
SMILES | C[N+](=C(N)NP(=O)([O-])[O-])CC(=O)[O-] |
Canonical SMILES | C[N+](=C(N)NP(=O)([O-])[O-])CC(=O)[O-] |
Introduction
Chemical Structure and Properties
N-phosphocreatinate is derived from phosphocreatine, which has the molecular formula C₄H₁₀N₃O₅P. The compound represents a phosphorylated form of creatine where the phosphate group is attached to the nitrogen atom of the guanidino group .
Chemical Identifiers and Properties
Table 1: Chemical Identifiers and Basic Properties of Phosphocreatine
Parameter | Value |
---|---|
IUPAC Name | 2-[methyl-[(E)-N'-phosphonocarbamimidoyl]amino]acetic acid |
CAS Registry Number | 67-07-2 |
Molecular Formula | C₄H₁₀N₃O₅P |
Molecular Weight | 211.035806957 (monoisotopic) |
InChI Key | DRBBFCLWYRJSJZ-UHFFFAOYSA-N |
SMILES | CN(CC(O)=O)C(=N)NP(O)(O)=O |
The structure features a phosphate group connected to a nitrogen atom, forming a phosphoramidate bond, which is responsible for the high-energy nature of this compound, allowing it to function as an energy carrier and storage molecule .
Biological Distribution and Concentrations
N-phosphocreatinate/phosphocreatine exhibits interesting distribution patterns across tissues and biological fluids.
Tissue Distribution
Phosphocreatine is predominantly found in tissues with high and fluctuating energy demands:
Table 2: Tissue Distribution of Phosphocreatine
Tissue | Concentration | Notes |
---|---|---|
Skeletal Muscle | Highest concentration | Approximately 60-67% in phosphorylated form in resting muscle |
Cardiac Muscle | High concentration | Critical for cardiac energy metabolism |
Brain | Significant levels | Important for neural energy homeostasis |
Seminal Vesicles | 5.6 ± 1.6 μmol/g (mouse) 2.2 ± 0.8 μmol/g (rat) | Higher than intracellular levels in smooth muscles |
Testes | Very high creatine levels | Sperm are exposed to highest known creatine concentration in mammalian tissues |
Research has demonstrated that the total body creatine-phosphocreatine pool amounts to approximately 120 g (or 925 mmol) in a 70 kg adult male, with about 95% of this pool located in muscle tissue .
Extracellular Presence
Interestingly, significant levels of phosphocreatine have been found in extracellular fluids, particularly in seminal vesicle fluid. Studies have shown that creatine concentrations in seminal vesicular fluid are approximately 100 and 65 times higher than creatine levels in mammalian blood for mice and rats, respectively .
Biochemical Function and Energy Metabolism
The Phosphocreatine System
N-phosphocreatinate plays a crucial role in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands.
Table 3: Primary Functions of Phosphocreatine in Energy Metabolism
Function | Mechanism | Significance |
---|---|---|
Temporal Energy Buffer | Rapid conversion to ATP via creatine kinase | Provides immediate energy during high-intensity exercise |
Spatial Energy Transfer | "Shuttle" system between mitochondria and cytosol | Facilitates transport of high-energy phosphates |
ATP Homeostasis | Maintains ATP levels during fluctuating energy demands | Prevents critical ATP depletion |
Metabolic Regulation | Coupling with ATPases at energy utilization sites | Ensures efficient energy utilization |
The primary function of phosphocreatine is to serve as a rapidly mobilizable reserve of high-energy phosphates. During times of increased energy demand, phosphocreatine transfers its phosphate group to adenosine diphosphate (ADP) to regenerate adenosine triphosphate (ATP), a reaction catalyzed by creatine kinase .
The Phosphocreatine "Shuttle" System
The phosphocreatine "shuttle" system represents an elegant mechanism for energy transfer within cells. In this system, different isoforms of creatine kinase are strategically located in the mitochondria and cytosol to facilitate energy transfer .
The shuttle functions as follows:
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ATP produced in mitochondria transfers high-energy phosphate to creatine via mitochondrial creatine kinase (CKmit)
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The resulting phosphocreatine diffuses into the cytoplasm
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At sites of energy utilization, cytosolic isoforms of creatine kinase use phosphocreatine to regenerate ATP
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Creatine returns to the mitochondria to complete the cycle
This system effectively connects the sites of energy production (mitochondria) with sites of energy utilization (cytosolic ATPases) .
Enzymatic Interactions
N-phosphocreatinate participates in several enzymatic reactions, most notably those involving creatine kinase isoforms.
Creatine Kinase System
Multiple isoforms of creatine kinase have been identified, each with distinct subcellular locations and functions:
Table 4: Creatine Kinase Isoforms and Their Characteristics
Isoform | Subcellular Location | Primary Function |
---|---|---|
CK-M (muscle) | Cytosol | Forms CK-MM dimers, predominant in skeletal muscle |
CK-B (brain) | Cytosol | Forms CK-BB and CK-MB dimers |
Sarcomeric CKmit | Mitochondria (muscles) | Catalyzes phosphorylation of creatine in mitochondria |
Ubiquitous CKmit | Mitochondria (other tissues) | Catalyzes phosphorylation of creatine in non-muscle tissues |
The central reaction catalyzed by creatine kinase is:
Phosphocreatine + ADP ⇌ ATP + Creatine
This reversible reaction allows the system to:
-
Generate ATP rapidly during periods of high energy demand
-
Regenerate phosphocreatine reserves during periods of low energy demand
Pharmacokinetics and Metabolism
Absorption and Distribution
Research on exogenous phosphocreatine administration has provided insights into its pharmacokinetic properties:
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Follows a two-compartment model regardless of species (animals or humans)
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Exhibits rapid elimination from the body
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When administered intravenously, results in elevated ATP levels in heart and red blood cells
Metabolism and Elimination
The metabolic fate of phosphocreatine involves several pathways:
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Most phosphocreatine entering systemic circulation is converted to creatine
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Phosphocreatine undergoes irreversible cyclization and dehydration to form creatinine at a fractional rate of 0.026 per day
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This results in approximately 2 g of creatinine formation per day in an adult male
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The end product creatinine is filtered by the renal glomerulus and excreted in urine
The transport mechanisms for phosphocreatine across cell membranes remain incompletely understood, but evidence suggests specific transport systems may exist for its cellular uptake .
Therapeutic Applications
Cardiovascular Applications
N-phosphocreatinate has been developed as a therapeutic agent with several potential applications:
Table 5: Therapeutic Applications of Phosphocreatine
Application | Mechanism | Status |
---|---|---|
Cardioprotection | Maintenance of myocardial energy metabolism | Used clinically in some countries |
Dual Antiplatelet Activity | Improves hemorheological properties | Under investigation |
Ischemic Stroke | Energy supplementation in cerebrovascular disease | Potential therapeutic use |
Other cerebrovascular diseases | Energy supplementation | Potential therapeutic use |
Phosphocreatine has been identified as a cardioprotective agent with dual antiplatelet activity. Its ability to serve as an energy buffer and support ATP recycling makes it potentially valuable in conditions characterized by energy shortage or increased energy requirements .
Research Findings
Extracellular Presence and Function
A significant research finding is the presence of phosphocreatine in extracellular fluids. Studies have demonstrated that:
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High levels of phosphocreatine were found in seminal vesicle fluid
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The pattern of distribution between cells and fluid indicates active secretion rather than cell lysis
-
Extracellular phosphocreatine, ATP, and creatine are proposed to be involved in sperm metabolism
Functional Coupling
Research has revealed a phenomenon known as "functional coupling," where creatine kinase isoforms are strategically located near sites of ATP production and utilization:
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Mitochondrial creatine kinase (CKmit) is coupled to the ATP production machinery
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Cytosolic creatine kinase is functionally coupled to ATPases:
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Myosin ATPase in microfibrils
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Ca²⁺-ATPase in the sarcoplasmic reticulum
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Na⁺/K⁺-ATPase in the sarcolemma
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This spatial organization facilitates efficient energy transfer and utilization within cells .
Analytical Methods and Synthesis
Synthesis
Labeled forms of phosphocreatine have been synthesized for research purposes, including:
-
[2-¹⁵N]phosphocreatine
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[2/3-¹⁵N]phosphocreatine
These compounds have been used in NMR studies to elucidate structural and functional properties .
Analytical Methods
Several analytical methods have been employed for phosphocreatine analysis:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume